A Technical Guide to 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid: Properties, Handling, and Application
A Technical Guide to 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic Acid: Properties, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction & Overview
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid (CAS No. 2096340-08-6) is a specialized trifunctional aromatic building block of significant interest in modern synthetic chemistry.[1][2][3][4] Its unique substitution pattern—featuring a benzyloxy protecting group, a chloro atom, and a fluoro atom ortho to the boronic acid moiety—offers a versatile platform for the synthesis of complex, highly functionalized molecules.
This guide provides a comprehensive overview of its known physical properties, critical safety and handling protocols, and its primary application in palladium-catalyzed cross-coupling reactions. The insights herein are tailored for professionals in drug discovery, medicinal chemistry, and material science who leverage such advanced intermediates to construct novel molecular architectures.[5]
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Properties -> sub_props [style=dashed]; Safety -> sub_safety [style=dashed]; Application -> sub_app [style=dashed]; } enddot Caption: Key aspects of 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid.
Section 2: Physicochemical Properties
Precise experimental data for this specific compound is limited. However, key identifiers are well-established, and properties can be inferred from closely related analogs.
| Property | Value | Source(s) |
| CAS Number | 2096340-08-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁BClFO₃ | [3] |
| Molecular Weight | 280.49 g/mol | [3] |
| Appearance | White to off-white solid (Inferred) | [6] |
| Solubility | Soluble in Methanol (Inferred from analog) | [7] |
| Melting Point | Data not available. For comparison, 4-(benzyloxy)-3-fluorophenylboronic acid melts at 116 °C. | [8] |
| Boiling Point | Data not available. Predicted for the fluoro-analog: 428.0 ± 55.0 °C. | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C | [9] |
Section 3: Handling, Storage, and Safety
As a member of the arylboronic acid class, this compound requires careful handling to ensure both user safety and reagent integrity. Safety protocols are derived from data on structurally similar compounds.[10][11]
3.1. Causality of Storage Requirements Arylboronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This dehydration process is often reversible but can reduce the effective concentration of the active monomeric acid required for coupling reactions.[12] Storage under dry, inert conditions (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) is critical to minimize boroxine formation and prevent oxidative degradation.
3.2. Hazard Identification and Personal Protective Equipment (PPE) The following GHS hazard statements are associated with closely related benzyloxy-fluorophenylboronic acids and should be considered applicable.[6][10]
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Mandatory PPE and Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust.[11][13]
-
Eye Protection: Wear chemical safety goggles or a face shield (European standard EN 166).[11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and long-sleeved clothing.[11]
-
General Hygiene: Avoid dust formation.[14] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]
Section 4: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4-(benzyloxy)-3-chloro-5-fluorophenylboronic acid is as a nucleophilic partner in the Suzuki-Miyaura reaction.[5][8] This Nobel Prize-winning, palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds.[15][16]
The reaction mechanism involves three key stages:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base to form a more nucleophilic "ate" complex.[15][17]
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[18]
Section 5: Experimental Protocols & Best Practices
5.1. Protocol for Quality Assessment and Activation of Boronic Acid
Rationale: Commercially available arylboronic acids often contain inactive boroxine anhydrides.[12] To ensure high reactivity and reproducibility in coupling reactions, it is best practice to hydrolyze these trimers back to the monomeric acid. A simple purification/activation step can significantly improve yields. While full recrystallization is an option, an extractive workup is often sufficient.[19][20]
-
Step 1: Dissolution: Dissolve the crude 4-(benzyloxy)-3-chloro-5-fluorophenylboronic acid in a suitable organic solvent like ethyl acetate.
-
Step 2: Basic Wash: Transfer the solution to a separatory funnel and wash with a mild aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities behind.[20]
-
Step 3: Acidification: Separate the aqueous layer and carefully acidify it with 1 M HCl until the pH is acidic (pH ~2), causing the pure boronic acid to precipitate or become available for extraction.
-
Step 4: Extraction: Extract the purified boronic acid back into fresh ethyl acetate (perform 2-3 extractions).
-
Step 5: Drying and Concentration: Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the activated, solid boronic acid.[21] Confirm purity via ¹H NMR.
5.2. Representative Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling the title compound with a generic aryl bromide. Note: Reaction conditions, catalyst, ligand, and base may require optimization for specific substrates.
-
Step 1: Reagent Preparation: In a flame-dried Schlenk flask, combine 4-(benzyloxy)-3-chloro-5-fluorophenylboronic acid (1.2 equivalents), the aryl bromide (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand like SPhos (4 mol%).
-
Step 2: Inert Atmosphere: Seal the flask, and cycle between vacuum and backfilling with an inert gas (argon or nitrogen) three times.
-
Step 3: Solvent and Base Addition: Under a positive pressure of inert gas, add a degassed solvent system (e.g., a 4:1 mixture of toluene and water) and a degassed aqueous solution of a base (e.g., 2 M potassium carbonate, 3.0 eq.).[22]
-
Step 4: Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 5: Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Step 6: Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final biaryl product.
Section 6: Conclusion
4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid is a high-value synthetic intermediate designed for precision and complexity in organic synthesis. Its trifunctional nature provides multiple handles for subsequent chemical transformations. A thorough understanding of its physical properties, coupled with rigorous adherence to safety protocols and best practices for activation and use in Suzuki-Miyaura coupling, will enable researchers to effectively harness its synthetic potential in the development of next-generation pharmaceuticals and advanced materials.
References
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Chembuy. 2096340-08-6 Cas No. | (4-(Benzyloxy)-3-chloro-5-fluorophenyl)boronic acid. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Tradeindia. 4-(benzyloxy)-3-chloro-5-fluorophenylboronic Acid - Cas No: 2096340-08-6. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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National Institutes of Health (NIH). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Available from: [Link]
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EON Biotech. 4-(Benzyloxy)-3-chloro-5-fluorophenylboronic acid – (2096340-08-6). Available from: [Link]
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Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available from: [Link]
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PubChem. 4-Chloro-3-fluorophenylboronic Acid. Available from: [Link]
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ResearchGate. How to purify boronic acids/boronate esters?. Available from: [Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]
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PubMed. Frucooligosaccharides purification: Complexing simple sugars with phenylboronic acid. Available from: [Link]
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